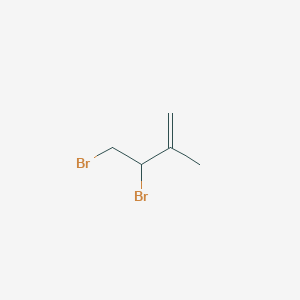
3,4-Dibromo-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-methylbut-1-ene is an organobromine compound with the molecular formula C5H8Br2 It is a derivative of butene, where two bromine atoms are attached to the third and fourth carbon atoms, and a methyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromo-2-methylbut-1-ene can be synthesized through the electrophilic addition of bromine to 2-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methylbut-1-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the dibromo product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 2-methylbut-1-ene in a continuous flow reactor. The reaction conditions, such as temperature and bromine concentration, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Dehydrohalogenation can occur in the presence of a strong base, leading to the formation of alkenes.
Addition Reactions: The compound can participate in further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Addition: Formation of tetrabromo derivatives.
Scientific Research Applications
3,4-Dibromo-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2-methylbut-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-methylbutane: Similar structure but with bromine atoms on the first and second carbon atoms.
3-Bromo-2-methylbut-1-ene: Contains only one bromine atom.
1,4-Dibromo-2-methylbut-2-ene: Bromine atoms on the first and fourth carbon atoms with a double bond at the second position.
Uniqueness
3,4-Dibromo-2-methylbut-1-ene is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
64251-93-0 |
|---|---|
Molecular Formula |
C5H8Br2 |
Molecular Weight |
227.92 g/mol |
IUPAC Name |
3,4-dibromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h5H,1,3H2,2H3 |
InChI Key |
IXEIUHHZCBHHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















